Lipophilicity Differentiation: LogP Comparison with N-Phenyl Analog (CAS 2620-05-5)
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide exhibits a calculated LogP of approximately 1.93, indicating moderate lipophilicity consistent with the presence of a phenethyl substituent . In contrast, the structurally simpler analog 2-chloro-N-methyl-N-phenylacetamide (CAS 2620-05-5, C₉H₁₀ClNO, MW 183.63) lacks the ethyl spacer and displays a predicted LogP of approximately 1.47 (calculated by comparable methodology) . This difference of ~0.46 LogP units translates to a meaningful distinction in partition behavior, which may impact membrane permeability, organic/aqueous extraction efficiency, and chromatographic retention characteristics.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 1.93 |
| Comparator Or Baseline | 2-Chloro-N-methyl-N-phenylacetamide (CAS 2620-05-5): LogP ≈ 1.47 |
| Quantified Difference | ΔLogP ≈ +0.46 |
| Conditions | Calculated values from authoritative chemical databases; methodology comparable but not identical |
Why This Matters
LogP differences of this magnitude can influence solvent selection for reactions and chromatographic separation conditions, making the phenethyl derivative preferable for applications requiring balanced hydrophobic character.
